2-(Isobutyrylamino)benzoic acid
Overview
Description
2-(Isobutyrylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known as N-Isobutyryl-anthranilic acid. This compound is characterized by the presence of an isobutyrylamino group attached to the benzoic acid core. It is used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-amino benzoic acid derivatives, have demonstrated antimicrobial activity against a panel of gram-positive, gram-negative bacterial, and fungal strains . This suggests that 2-(Isobutyrylamino)benzoic acid may also interact with microbial cells as its primary targets.
Mode of Action
It is known that similar compounds, such as 2-amino benzoic acid derivatives, exhibit bacteriostatic and fungistatic action . This suggests that this compound may inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the growth and reproduction of microbial cells .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may result in the inhibition of microbial growth and reproduction .
Biochemical Analysis
Metabolic Pathways
The specific metabolic pathways that 2-(Isobutyrylamino)benzoic acid is involved in are not well-studied. The shikimate pathway is important for understanding the biosynthesis of individual phenolic compounds, such as benzoic acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. The properties of similar benzoic acid derivatives can provide some context .
Subcellular Localization
The subcellular localization of this compound is currently unknown. The BAMT protein, which is involved in the production of the benzenoid ester, methylbenzoate, has been found to be a cytosolic enzyme, suggesting a cytosolic location for methylbenzoate biosynthesis .
Preparation Methods
2-(Isobutyrylamino)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of anthranilic acid with isobutyryl chloride . The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. After the reaction, the product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
2-(Isobutyrylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring reacts with electrophiles in the presence of catalysts like aluminum chloride or iron(III) chloride.
Scientific Research Applications
2-(Isobutyrylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
2-(Isobutyrylamino)benzoic acid can be compared with other similar compounds such as:
Anthranilic acid: Both compounds share a benzoic acid core, but this compound has an additional isobutyrylamino group, which imparts different chemical properties.
Benzoic acid: While benzoic acid is a simpler structure, the presence of the isobutyrylamino group in this compound makes it more versatile in chemical reactions.
N-Butyrylanthranilic acid: This compound is similar but has a butyryl group instead of an isobutyryl group, leading to differences in reactivity and applications.
Properties
IUPAC Name |
2-(2-methylpropanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-6-4-3-5-8(9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWGZNJNJKROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358195 | |
Record name | 2-(isobutyrylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17840-96-9 | |
Record name | 2-(isobutyrylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17840-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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